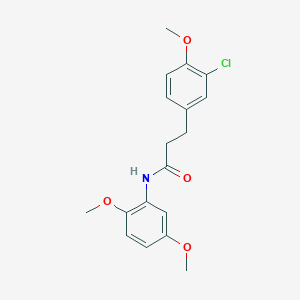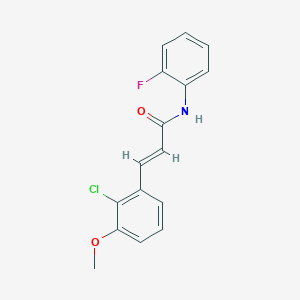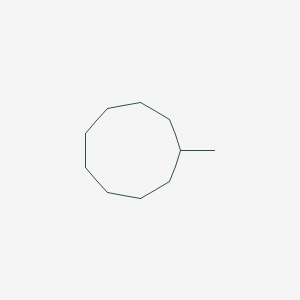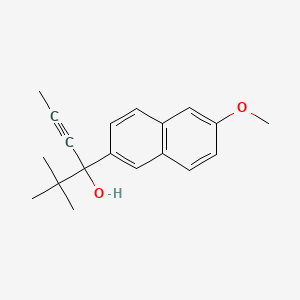
Phenyl(2,4,6-trichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2,4,6-trichlorophenyl)methanone is an organic compound characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,6-trichlorophenyl)methanone typically involves the reaction of phenylmagnesium bromide with 2,4,6-trichlorobenzoyl chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:
Preparation of Phenylmagnesium Bromide: Phenyl bromide is reacted with magnesium in dry ether to form phenylmagnesium bromide.
Reaction with 2,4,6-Trichlorobenzoyl Chloride: The phenylmagnesium bromide is then reacted with 2,4,6-trichlorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phenyl(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to the formation of different ketones or alcohols.
科学研究应用
Phenyl(2,4,6-trichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenyl(2,4,6-trichlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
相似化合物的比较
Phenyl(2,4,6-trichlorophenyl)methanone can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methane: Known for its stability and use in organic electronics.
2,4,6-Trichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H7Cl3O |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
phenyl-(2,4,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
QAHGFRPSVORUTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)


![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)





![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


